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Compound of Interest

Compound Name: Ortetamine, (S)-

Cat. No.: B12682682

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ortetamine, also known as (S)-2-methylamphetamine, is a stimulant of the amphetamine
class. As a chiral molecule, the stereochemistry plays a significant role in its pharmacological
activity. This document provides a detailed overview of the spectroscopic methods used to
characterize (S)-Ortetamine hydrochloride. The protocols and data presented herein are
intended to serve as a comprehensive resource for researchers involved in the synthesis,
quality control, and analysis of this compound.

(S)-Ortetamine hydrochloride has the following chemical structure:

Chemical Formula: C10H16CIN[1] Molecular Weight: 185.69 g/mol [1] IUPAC Name: (2S)-1-(2-
methylphenyl)propan-2-amine;hydrochloride[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-Ortetamine
hydrochloride. It is important to note that the NMR and IR data are based on predictions and
typical values for structurally related compounds due to the limited availability of experimentally
derived spectra in the public domain.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

Aromatic protons
~7.10-7.30 m 4H

(CeHa)

Methine proton (-
~3.40-3.60 m 1H

CH(NHs%)-)

Methylene proton (-
~2.80-3.00 dd 1H

CH3z-)

Methylene proton (-
~2.60-2.80 dd 1H

CHz2-)

Aromatic methyl
~2.30 s 3H

protons (-CHs)

Methyl protons (-
~1.30 d 3H P (

CH(NHs*)CHs)

Ammonium protons (-
~8.0-9.0 brs 3H

NHs*)

Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values

may vary.

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (8) ppm Carbon Assignment

~136.0 Aromatic C (quaternary)
~135.0 Aromatic C (quaternary)
~130.0 Aromatic CH

~127.0 Aromatic CH

~126.0 Aromatic CH

~125.0 Aromatic CH

~49.0 Methine C (-CH(NHs*)-)
~40.0 Methylene C (-CHz2-)
~19.0 Aromatic methyl C (-CHs3)
~18.0 Methyl C (-CH(NH3*)CHs)

Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values
may vary.

Table 3: Typical FT-IR Spectral Data for Amphetamine
Hydrochlorides

Wavenumber (cm~?)

Intensity

Assignment

2800-3000 Strong, Broad N-H stretch (Ammonium salt)

2900-2985 Medium-Strong C-H stretch (Aliphatic)

3010-3080 Medium-Weak C-H stretch (Aromatic)

1580-1610 Medium N-H bend (Amine salt)

1485-1500 Medium C=C stretch (Aromatic ring)

1440-1470 Medium C-H bend (Aliphatic)

230.770 Strong C.—H ouj[—of—plane bel?d (ortho-
disubstituted aromatic)
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Disclaimer: These are typical absorption frequencies for amphetamine hydrochlorides. Specific
peak positions and intensities for (S)-Ortetamine hydrochloride may differ.[2][3][4]

Table 4: Expected Mass Spectrometry Fragmentation

El ization)

m/z Proposed Fragment

149 [M - HCI]* (Molecular ion of free base)
134 [M - HCI - CHs]*

91 [C7H7]* (Tropylium ion)

a4 [C2HeN]*

Disclaimer: This represents an expected fragmentation pattern for Ortetamine under electron
ionization. The hydrochloride salt would typically be analyzed as the free base in GC-MS.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and confirmation.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-Ortetamine hydrochloride in 0.7
mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D20) or Methanol-d4). Ensure
complete dissolution.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12
ppm.
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o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-220 ppm.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak picking.

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of (S)-Ortetamine hydrochloride with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a benchtop FT-IR spectrometer.
o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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o Typical parameters: 4000-400 cm~1! scan range, 16-32 scans, 4 cm~* resolution.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to yield the final IR spectrum.

Sample Preparation
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™~
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Data Acquisition
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Click to download full resolution via product page

FT-IR Spectroscopy Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight of the free base and analyze its fragmentation
pattern for structural confirmation.

Methodology:
e Sample Preparation:

o Dissolve a small amount of (S)-Ortetamine hydrochloride in a suitable solvent (e.qg.,
methanol) to a concentration of approximately 1 mg/mL.

o For analysis, the sample is typically injected as the free base. This can be achieved by
either a liquid-liquid extraction into an organic solvent after basification or by direct
injection where the hydrochloride salt dissociates in the hot injector port.

¢ Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector Temperature: 250°C.

o Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10-
20°C/min, and hold for 5 minutes.

» MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230°C.

o Transfer Line Temperature: 280°C.
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» Data Analysis: Identify the peak corresponding to Ortetamine and analyze its mass
spectrum, comparing the molecular ion and fragmentation pattern to expected values.

Signaling Pathways

(S)-Ortetamine primarily exerts its effects through two main mechanisms: as a monoamine
releasing agent and reuptake inhibitor, and as a direct agonist at serotonin receptors,
particularly the 5-HT2A subtype.
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Monoamine Transporter Interaction 5-HT2A Receptor Agonism
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Proposed Signaling Pathways of (S)-Ortetamine
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Conclusion

The spectroscopic characterization of (S)-Ortetamine hydrochloride is essential for its
identification, purity assessment, and structural confirmation. This document provides a
framework of the expected spectroscopic data and detailed protocols for NMR, FT-IR, and GC-
MS analysis. While experimentally derived data for this specific compound is not widely
available, the provided information, based on predictions and data from analogous structures,
serves as a valuable guide for researchers. The outlined signaling pathways offer insight into
its mechanism of action, which is crucial for drug development and pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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